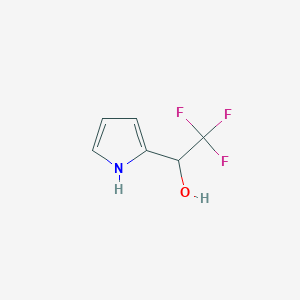

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol

Description

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is a fluorinated secondary alcohol featuring a pyrrole ring substituted at the 2-position with a trifluoroethanol moiety. This compound is a critical intermediate in synthesizing boron-dipyrromethene (BODIPY) fluorophores, which exhibit high quantum yields (e.g., 0.61) and long-wavelength fluorescence (e.g., 662 nm) . Its synthesis typically involves the reduction of 2,2,2-trifluoroacetylpyrrole derivatives using NaBH4, achieving high yields (e.g., 92% in ketone-to-alcohol conversion) . The trifluoromethyl group enhances electron-withdrawing properties, stabilizing intermediates in condensation reactions for fluorophore synthesis .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,5,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHICFDIULXLQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of pyrrole with trifluoroacetaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which have significant applications in various fields .

Scientific Research Applications

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Indole-Based Analogs

Example Compounds :

- 1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol (3d)

- 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(p-tolyl)ethan-1-ol (3e)

Key Differences :

- Substituents : Indole rings replace the pyrrole core, with additional substituents (e.g., bromophenyl, p-tolyl) altering steric and electronic profiles.

- Synthesis: Prepared via K2CO3/n-Bu4PBr-catalyzed reactions of indoles with trifluoroethanones in water, achieving high yields (89–98%) .

- Analytical Data : 19F NMR confirms CF3 presence (δ = -70 to -75 ppm), similar to the parent compound .

Table 1: Physical Properties of Indole Analogs vs. Parent Compound

Pyrazole and Pyridine Derivatives

Example Compounds :

Key Differences :

- Heterocyclic Core : Pyrazole and pyridine rings introduce nitrogen-rich environments, altering solubility and hydrogen-bonding capacity.

- Synthesis : Pyrazole derivatives are synthesized via Kabbe condensation or Friedel-Crafts alkylation, while pyridine analogs may require specialized catalysts for regioselectivity .

Table 2: Electronic and Functional Comparisons

Stereochemical Variants

Example Compound :

- (R)-1-(4-Chlorophenyl)-2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanol (36ag)

Key Differences :

Extended Conjugation Systems

Example Compound :

- 2,2,2-Trifluoro-1-[5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-ol

Key Differences :

- Structure : Naphthalene substitution extends conjugation, red-shifting fluorescence (λem = 662 nm vs. shorter wavelengths in simpler analogs) .

- Synthesis : Requires additional steps for naphthalene incorporation, reducing overall yield compared to parent compound synthesis .

Research Findings and Trends

- Fluorophore Design: The parent compound’s pyrrole-trifluoroethanol structure is optimal for BODIPY synthesis, balancing electron withdrawal and π-conjugation for high quantum yields .

- Steric Effects : Bulky substituents (e.g., naphthalene, cyclopropyl) improve photostability but complicate synthetic routes .

- Catalytic Efficiency : NaBH4 reduction outperforms alternative methods (e.g., K2CO3/n-Bu4PBr) in yield and purity for alcohol synthesis .

Biological Activity

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol (CAS No. 151509-97-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its antibacterial properties, mechanism of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 165.11 g/mol. The compound is characterized by the presence of a pyrrole ring, which is known for its role in various biological systems.

| Property | Value |

|---|---|

| CAS Number | 151509-97-6 |

| Molecular Formula | C₆H₆F₃NO |

| Molecular Weight | 165.11 g/mol |

| Melting Point | 55–57 °C |

| Purity | ≥95% |

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds containing pyrrole moieties. For instance, derivatives of pyrrole have shown significant potency against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain pyrrole derivatives have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to traditional antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Table: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Pyrrole Derivative A | 3.12 | 2 |

| Pyrrole Derivative B | 12.5 | 2 |

| This compound | TBD | 2 |

The mechanism by which pyrrole derivatives exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The trifluoromethyl group in the structure may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Case Study 1: Synthesis and Evaluation

A study investigated the synthesis of various pyrrole derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activity using standard protocols. Results indicated that modifications in the substituents significantly affected their potency against Gram-positive bacteria .

Case Study 2: In Vivo Studies

In vivo studies on animal models demonstrated that administration of the compound resulted in reduced bacterial load in infected tissues. This suggests potential therapeutic applications for treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?

A two-step approach is recommended:

- Step 1: Friedel-Crafts acylation of 1H-pyrrole with trifluoroacetic anhydride (TFAA) in dry dichloromethane (DCM) at -15°C, followed by warming to room temperature, as demonstrated for the analogous ketone (2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-one) .

- Step 2: Reduction of the ketone intermediate to the alcohol using a reducing agent like NaBH4 or LiAlH4. Optimization includes strict temperature control (-15°C during acylation), inert atmosphere, and purification via flash column chromatography (silica gel, EtOAc/hexane gradient) . Yield improvements focus on stoichiometric ratios (TFAA:pyrrole ≈ 1.1:1) and avoiding moisture.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- ¹H NMR: Identify the pyrrole ring protons (δ 6.1–6.9 ppm) and the hydroxyl proton (broad peak, δ 2.5–4.0 ppm).

- ¹⁹F NMR: A singlet near -70 ppm for the CF₃ group.

- IR Spectroscopy: Stretching vibrations for OH (~3200–3600 cm⁻¹) and C=O (if intermediates are present).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 195.0464 (C₆H₆F₃NO). Compare with the ketone precursor’s ¹H NMR (δ 6.7–7.2 ppm for pyrrole protons) to validate reduction success .

Advanced Research Questions

Q. How can researchers employ this compound in the synthesis of BODIPY fluorophores, and what factors influence the fluorescence efficiency of the resulting compounds?

The compound serves as a precursor in P₂O₅-promoted condensations with heterocycles (e.g., 3-phenyl-5-(1H-pyrrol-2-yl)isoxazole) to form dipyrromethane intermediates. Subsequent BF₃ complexation yields BODIPY fluorophores. Key factors:

- Substituent effects: Electron-withdrawing groups (e.g., CF₃) red-shift fluorescence (e.g., 662 nm emission).

- Quantum yield optimization: Use electron-donating aryl groups (e.g., naphthalene) to enhance yield (e.g., 0.61) .

- Reaction monitoring: Track progress via TLC (silica, UV-active spots) and HPLC-MS for intermediate purity.

Q. What strategies can be used to resolve contradictions in reaction outcomes when using this compound in multicomponent reactions, particularly regarding regioselectivity issues?

- Control experiments: Vary catalysts (e.g., Lewis acids like BF₃·OEt₂ vs. protic acids) to assess regioselectivity in pyrrole functionalization.

- Computational modeling: Use DFT calculations to predict electrophilic aromatic substitution sites on the pyrrole ring.

- Byproduct analysis: Employ LC-MS or 2D NMR (e.g., HSQC, COSY) to identify regioisomers or side products .

- Temperature modulation: Lower temperatures (-20°C) may favor kinetic control over thermodynamic pathways.

Q. How does the electronic nature of the trifluoroethanol moiety influence the reactivity of this compound in nucleophilic or electrophilic reactions?

The CF₃ group:

- Activates the alcohol: Enhances acidity (pKa ~12–14), making the hydroxyl group a better nucleophile in esterifications or etherifications.

- Deactivates the β-carbon: Electron-withdrawing effect reduces susceptibility to electrophilic attacks on the pyrrole ring.

- Steric effects: The bulky CF₃ group may hinder reactions at the adjacent carbon, favoring distal functionalization .

Q. What are the common side reactions encountered during the functionalization of this compound, and how can they be mitigated through experimental design?

- Pyrrole ring oxidation: Avoid strong oxidizing agents (e.g., MnO₂); use milder conditions (e.g., TEMPO/NaOCl).

- Hydroxyl group elimination: Minimize by using aprotic solvents (e.g., DCM) and avoiding high temperatures during reductions.

- CF₃ group hydrolysis: Prevent with anhydrous reagents and molecular sieves in reactions involving aqueous workups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.